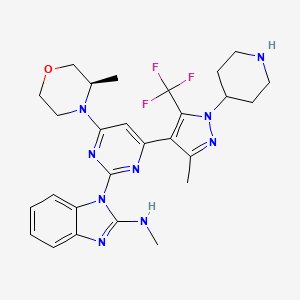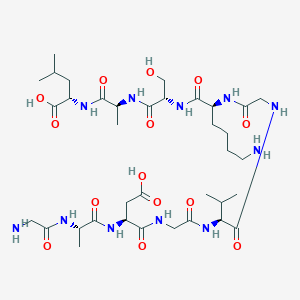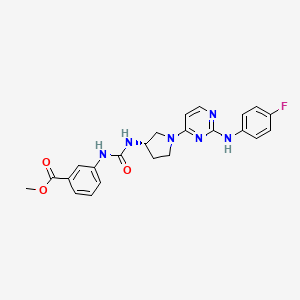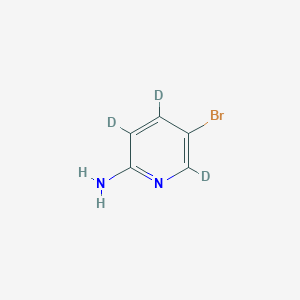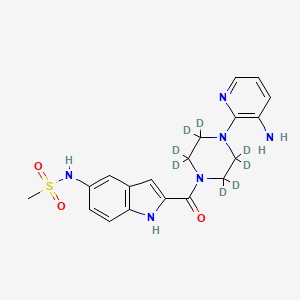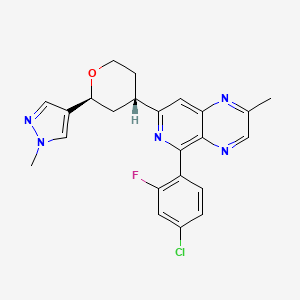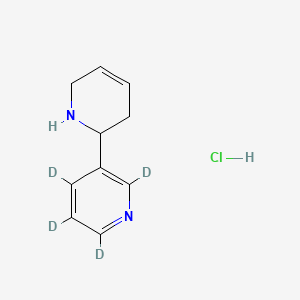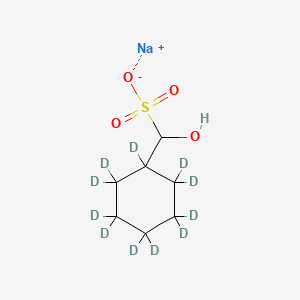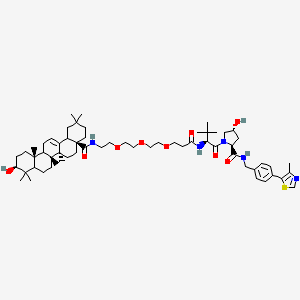
PROTAC Hemagglutinin Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Hemagglutinin Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade hemagglutinin proteins. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has gained significant attention for its potential to target and degrade proteins that are otherwise considered “undruggable” by traditional small-molecule inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Hemagglutinin Degrader-1 involves the conjugation of a ligand that binds to hemagglutinin with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The hemagglutinin-binding ligand and the E3 ligase-binding ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
PROTAC Hemagglutinin Degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target hemagglutinin protein, facilitated by the recruited E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the hemagglutinin protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: The E3 ligase is a crucial component that facilitates the ubiquitination process.
Proteasome Inhibitors: In some studies, proteasome inhibitors are used to confirm the degradation pathway
Major Products
The major product of these reactions is the degraded fragments of the hemagglutinin protein, which are subsequently processed and eliminated by the cell .
Scientific Research Applications
PROTAC Hemagglutinin Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of hemagglutinin in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in diseases where hemagglutinin plays a critical role, such as certain viral infections.
Industry: Utilized in the development of new therapeutic strategies and drug discovery
Mechanism of Action
The mechanism of action of PROTAC Hemagglutinin Degrader-1 involves the following steps:
Binding: The PROTAC molecule binds to the hemagglutinin protein and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase ubiquitinates the hemagglutinin protein, tagging it for degradation.
Degradation: The ubiquitinated hemagglutinin is recognized and degraded by the proteasome, leading to a reduction in hemagglutinin levels .
Comparison with Similar Compounds
PROTAC Hemagglutinin Degrader-1 can be compared with other similar PROTAC compounds, such as:
PROTAC EZH2 Degrader-1: Targets the EZH2 protein and has shown potential in overcoming drug resistance in cancer.
PROTAC CDK12/13 Degrader: Selectively degrades CDK12 and CDK13, offering a novel therapeutic approach for triple-negative breast cancer.
PROTAC ARV-110: Targets the androgen receptor and is being investigated for the treatment of prostate cancer.
Each of these compounds shares the common mechanism of targeted protein degradation but differs in their target proteins and therapeutic applications, highlighting the versatility and potential of PROTAC technology .
Properties
Molecular Formula |
C61H93N5O9S |
|---|---|
Molecular Weight |
1072.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1 |
InChI Key |
GTMVLEBKSVQAQY-ILZWUNRDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


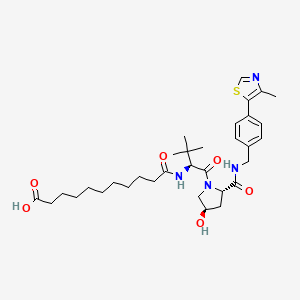
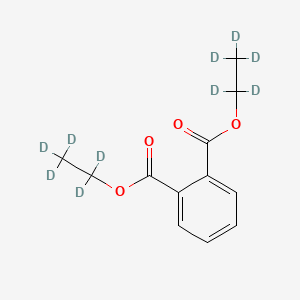
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
